molecular formula C10H20O3 B8055788 Methyl (3r)-3-hydroxynonanoate

Methyl (3r)-3-hydroxynonanoate

Cat. No.: B8055788
M. Wt: 188.26 g/mol
InChI Key: KHCQOQFCKCGHHU-SECBINFHSA-N
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Description

Methyl (3r)-3-hydroxynonanoate is an organic compound belonging to the class of esters It is characterized by a hydroxyl group attached to the third carbon of a nonanoate chain, with a methyl ester functional group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3r)-3-hydroxynonanoate typically involves the esterification of (3r)-3-hydroxynonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products:

    Oxidation: 3-oxononanoic acid or 3-nonanone.

    Reduction: 3-hydroxynonanol.

    Substitution: 3-chlorononanoate.

Scientific Research Applications

Methyl (3r)-3-hydroxynonanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of biodegradable polymers.

Mechanism of Action

The mechanism of action of Methyl (3r)-3-hydroxynonanoate involves its hydrolysis to release the active (3r)-3-hydroxynonanoic acid. This hydrolysis can occur enzymatically or under acidic or basic conditions. The released acid can then participate in various biochemical pathways, potentially interacting with specific enzymes or receptors.

Comparison with Similar Compounds

    Methyl (3r)-3-hydroxybutanoate: Similar in structure but with a shorter carbon chain.

    Methyl (3r)-3-hydroxyhexanoate: Similar but with a six-carbon chain.

    Methyl (3r)-3-hydroxyoctanoate: Similar but with an eight-carbon chain.

Uniqueness: Methyl (3r)-3-hydroxynonanoate is unique due to its nine-carbon chain, which provides distinct physical and chemical properties compared to shorter-chain analogs

Properties

IUPAC Name

methyl (3R)-3-hydroxynonanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-3-4-5-6-7-9(11)8-10(12)13-2/h9,11H,3-8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCQOQFCKCGHHU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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